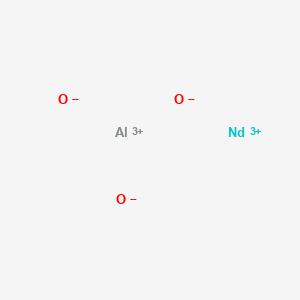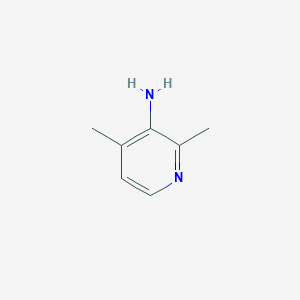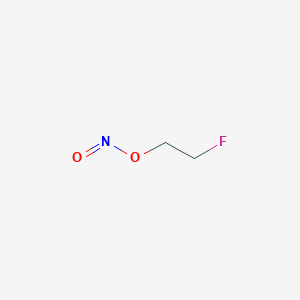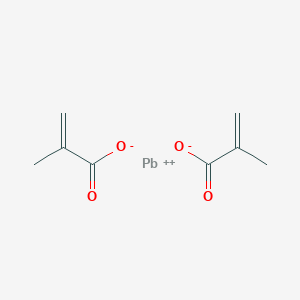
Aluminium neodymium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium neodymium trioxide (AlNdO3) is a type of ceramic material that has gained significant attention in recent years due to its unique properties and potential applications. This material is made up of aluminium, neodymium, and oxygen atoms, and is known for its high thermal stability, excellent mechanical strength, and electrical conductivity. In
Scientific Research Applications
Aluminium neodymium trioxide has a wide range of potential applications in scientific research. Its high thermal stability and electrical conductivity make it an ideal material for use in high-temperature applications such as thermocouples, furnace linings, and heating elements. It is also used as a catalyst in chemical reactions due to its unique properties.
Mechanism of Action
The mechanism of action of aluminium neodymium trioxide is not yet fully understood. However, it is believed that its unique properties, such as its high thermal stability and electrical conductivity, play a significant role in its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications such as drug delivery systems and tissue engineering.
Advantages and Limitations for Lab Experiments
The advantages of using aluminium neodymium trioxide in lab experiments include its high thermal stability, excellent mechanical strength, and electrical conductivity. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for research on aluminium neodymium trioxide. These include exploring its potential applications in the biomedical field, developing new synthesis methods to reduce its cost and increase its availability, and further understanding its mechanism of action. Additionally, research on the potential toxicity of this compound is needed to ensure its safety for use in various applications.
Synthesis Methods
The synthesis of aluminium neodymium trioxide involves the reaction of aluminium nitrate, neodymium oxide, and ammonium hydrogen carbonate at high temperatures. The resulting product is then calcined at a high temperature to form a stable and pure form of this compound. This synthesis method has been found to be efficient and reproducible, making it a popular method for the production of this compound in the laboratory.
properties
CAS RN |
12003-77-9 |
|---|---|
Molecular Formula |
AlNdO3 |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
aluminum;neodymium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Nd.3O/q2*+3;3*-2 |
InChI Key |
ZTXUGHMGHRMVKB-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Nd+3] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Nd+3] |
Other CAS RN |
12003-77-9 |
synonyms |
aluminium neodymium trioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)




![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)
